molecular formula C15H17BrN2O3 B3060044 (4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide CAS No. 1609403-54-4

(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide

Cat. No.: B3060044
CAS No.: 1609403-54-4
M. Wt: 353.21
InChI Key: ABCIQGUQGIJWIC-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H16N2O3·HBr. It is a solid substance that is typically used in various chemical and biological research applications. The compound is characterized by the presence of a methoxy group attached to a benzyl ring and a nitro group attached to another benzyl ring, with an amine linkage between them.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The nitrobenzyl and methoxybenzyl groups are then coupled through an amine linkage. This step may involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amine group. Typical reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy and nitro groups can participate in substitution reactions. For example, nucleophilic substitution can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide: Similar structure but with different positions of the methoxy and nitro groups.

    (4-Methoxybenzyl)(2-nitrobenzyl)amine hydrochloride: Similar compound with a different counterion (hydrochloride instead of hydrobromide).

Uniqueness

(4-Methoxybenzyl)(2-nitrobenzyl)amine hydrobromide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.BrH/c1-20-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17(18)19;/h2-9,16H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCIQGUQGIJWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-54-4
Record name Benzenemethanamine, 4-methoxy-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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